molecular formula C13H14ClN5 B1518592 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine CAS No. 1154368-05-4

5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B1518592
CAS No.: 1154368-05-4
M. Wt: 275.74 g/mol
InChI Key: UTMYQTYKDWLZJM-UHFFFAOYSA-N
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Description

5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C13H14ClN5 and its molecular weight is 275.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Catalytic Applications

Green Synthesis Methods

The synthesis of imidazole derivatives, including those related to "5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine," has been optimized through green chemistry approaches. For instance, a Brønsted acidic ionic liquid has been employed as an efficient, green, and reusable catalyst for synthesizing tetrasubstituted imidazoles under solvent-free conditions, demonstrating the chemical's role in promoting sustainable chemical practices (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Catalytic Efficiency in Synthesis

Innovative synthesis methods have been developed using imidazole-based catalysts for the formation of complex heterocycles. For example, a dual-catalyst system involving ionic liquid imidazolium salts has been used for the efficient one-pot synthesis of tetrasubstituted imidazoles, indicating the compound's utility in facilitating multifaceted chemical reactions (Zolfigol et al., 2013).

Antimicrobial and Anticancer Properties

Antimicrobial Activity

Research into the synthesis of benzimidazole derivatives, including structures related to "this compound," has shown that these compounds possess significant antimicrobial properties. Some synthesized compounds have demonstrated comparable antibacterial activity to standard drugs like Streptomycin and antifungal activity against Fluconazole, showcasing the potential for developing new antimicrobial agents (Reddy & Reddy, 2010).

Anticancer Applications

The synthesis of benzimidazoles bearing an oxadiazole nucleus has been explored for anticancer applications. These compounds have been evaluated for in vitro anticancer activity, with one compound showing significant growth inhibition activity, suggesting the promise of related structures in anticancer drug development (Rashid, Husain, & Mishra, 2012).

Mechanism of Action

Target of Action

The primary targets of 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

The specific mode of action for This compound Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The specific molecular and cellular effects of This compound Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .

Properties

IUPAC Name

5-chloro-1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c14-10-2-3-12-11(8-10)17-13(15)19(12)6-1-5-18-7-4-16-9-18/h2-4,7-9H,1,5-6H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMYQTYKDWLZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2CCCN3C=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.